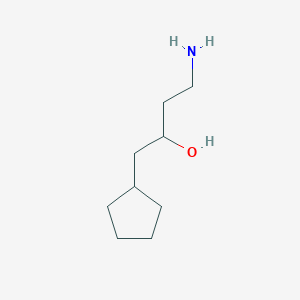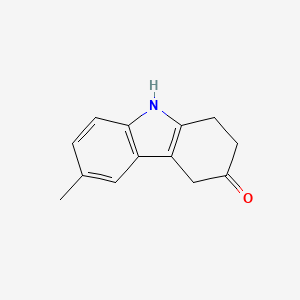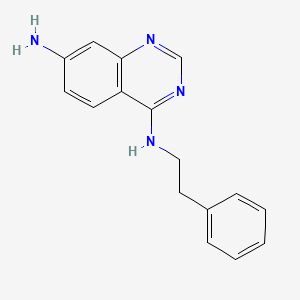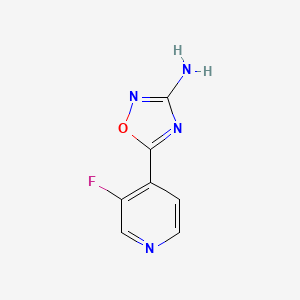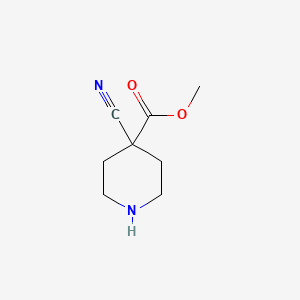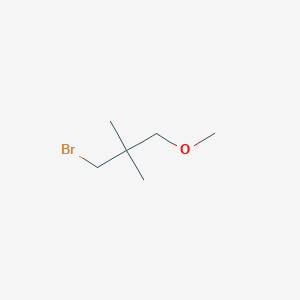
4-Ethynyl-1-isopropyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Microwave-Assisted Synthesis : The reaction of α,β-ethynyl ketones and hydrazine derivatives, including 4-Ethynyl-1-isopropyl-1H-pyrazole, results in the formation of 1,3- and 1,5-disubstituted pyrazoles. Utilizing microwave irradiation enhances the speed and selectivity of this synthesis, favoring the formation of 1,3-disubstituted regio-isomers (Bagley, Lubinu, & Mason, 2007).
Electron Donor-Acceptor Substituted Pyrazoles : this compound can be used to synthesize a variety of 1,3- and 1,5-donor-acceptor substituted pyrazole derivatives. These compounds exhibit interesting nonlinear optical properties and have potential applications in electronic and photonic devices (Miller & Reiser, 1993).
Biological and Medicinal Research
Inhibitor of Alcohol Dehydrogenase : Pyrazole derivatives, such as this compound, act as inhibitors for alcohol dehydrogenase. These compounds have been studied for their influence on the enzymatic activity and structural implications for binding to alcohol dehydrogenase isoenzymes (Xie & Hurley, 1999).
Annular Tautomerism in NH-Pyrazoles : The structural behavior of NH-pyrazoles, which includes compounds like this compound, has been studied. Understanding their tautomerism is crucial for applications in medicinal chemistry and material science (Cornago et al., 2009).
Potential in Drug Discovery : Novel pyrazole compounds, including derivatives of this compound, are being explored for their therapeutic potentials such as antioxidant, anti-cancer, and anti-inflammatory properties. These studies involve both in vitro and in silico validations, highlighting the significance of pyrazoles in drug development (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Safety and Hazards
properties
IUPAC Name |
4-ethynyl-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-4-8-5-9-10(6-8)7(2)3/h1,5-7H,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQVOMOPERINAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)




